
3-(4-fluorophenyl)-7-hydroxy-8-(((3-hydroxypropyl)amino)methyl)-2-(trifluoromethyl)-4H-chromen-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of chromen-4-one derivatives often involves multi-step reactions starting from various precursors. For instance, the synthesis of triazine and triazepine derivatives from a chromeno pyrimidine precursor has been reported, which could be analogous to the synthesis of the compound . Additionally, the synthesis of similar compounds with antiandrogen activity has been described, which involves the substitution of different groups on the chromen-4-one core . The synthesis of polyfluorochromones and their reactions with amines and amino acid esters also provides insight into the possible synthetic routes for introducing amino and hydroxypropyl groups into the chromen-4-one structure .
Molecular Structure Analysis
The molecular structure of chromen-4-one derivatives is characterized by the orientation of substituent groups and the overall conformation of the molecule. For example, the crystal structure of a related 2H-chromen-4-one compound shows molecules forming inversion dimers and a herringbone pattern due to the orientation of the fluorophenyl and benzene rings . Similarly, the structure of a bis-chromen-2-one compound synthesized by the Knoevenagel reaction reveals its crystallization behavior and interactions with solvents .
Chemical Reactions Analysis
Chromen-4-one derivatives undergo various chemical reactions, including condensation, substitution, and ring-opening reactions. The interaction with hydrazonyl halides, phenacyl bromide, and activated unsaturated compounds has been studied, leading to the formation of different heterocyclic compounds . The reactivity of chromones with amines and esters of amino acids has also been explored, resulting in N-substituted derivatives .
Physical and Chemical Properties Analysis
The physical and chemical properties of chromen-4-one derivatives are influenced by their functional groups and molecular structure. The compound's solubility, crystallization behavior, and interactions with solvents can be studied through methods such as UV/vis spectroscopy, potentiometric titration, and NMR spectroscopy . The fluorescence and metal interaction properties of related compounds have also been investigated, which could be relevant for the compound .
properties
IUPAC Name |
3-(4-fluorophenyl)-7-hydroxy-8-[(3-hydroxypropylamino)methyl]-2-(trifluoromethyl)chromen-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17F4NO4/c21-12-4-2-11(3-5-12)16-17(28)13-6-7-15(27)14(10-25-8-1-9-26)18(13)29-19(16)20(22,23)24/h2-7,25-27H,1,8-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSPWEMGEXPRDCN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C(OC3=C(C2=O)C=CC(=C3CNCCCO)O)C(F)(F)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17F4NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

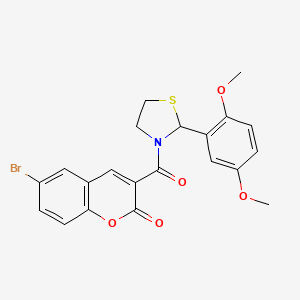
![4-(cyclopropylcarbonyl)-N-[3-(dimethylamino)propyl]-1H-pyrrole-2-carboxamide](/img/structure/B3001375.png)
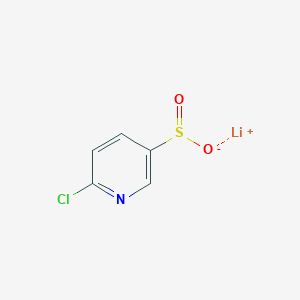
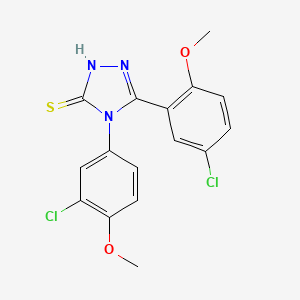
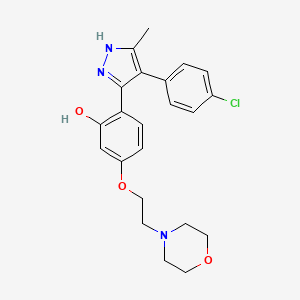
![8,8abeta-Dihydro-3abetaH-indeno[1,2-d]oxazole-2-amine](/img/structure/B3001381.png)
![Ethyl 4-(benzo[c][1,2,5]thiadiazole-5-carbonyl)piperazine-1-carboxylate](/img/structure/B3001384.png)
![9-(2,5-dimethylbenzyl)-5,7-dimethyl-3-(p-tolyl)-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B3001385.png)
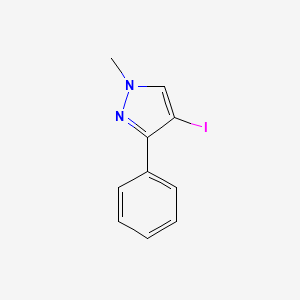
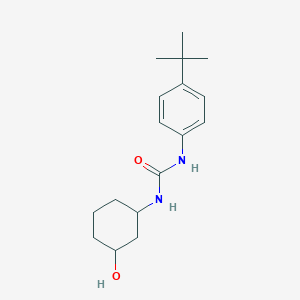
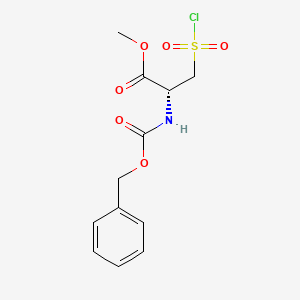
![2-{5-[(2-Methylphenoxy)methyl]-4-phenyl-1,2,4-triazol-3-ylthio}acetamide](/img/structure/B3001391.png)
![N-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide](/img/structure/B3001393.png)
